molecular formula C17H17ClFNO2 B4761828 2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B4761828
M. Wt: 321.8 g/mol
InChI Key: URUHAAFCNKVAFH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting 2-chloro-6-fluoroaniline with acetic anhydride under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Final coupling: The final product is obtained by coupling the intermediate with 1-(3-methoxyphenyl)ethylamine under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide include:

    2-chloro-6-fluorophenylacetamide: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    N-(3-methoxyphenyl)ethylacetamide:

    2-chloro-6-fluorophenyl-N-ethylacetamide: Similar structure but with different substituents, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c1-11(12-5-3-6-13(9-12)22-2)20-17(21)10-14-15(18)7-4-8-16(14)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUHAAFCNKVAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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